molecular formula C12H15N3 B13800559 3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine

3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine

Cat. No.: B13800559
M. Wt: 201.27 g/mol
InChI Key: BUXIWFCSVUWGMN-AATRIKPKSA-N
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Description

Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) is a complex organic compound that features both pyridine and imidazole moieties Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N, while imidazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar routes but optimized for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting the ethylene bridge between the pyridine and imidazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced ethylene bridge derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound have shown potential as therapeutic agents. The imidazole ring is known for its biological activity, including antibacterial, antifungal, and anti-inflammatory properties .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-aminopyridine and 4-methylpyridine.

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-ethylimidazole.

Uniqueness

What sets Pyridine,3-[(1E)-2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)ethenyl]-(9ci) apart is its combined structure of pyridine and imidazole rings, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyridine or imidazole derivatives .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-[(E)-2-(1-ethyl-4,5-dihydroimidazol-2-yl)ethenyl]pyridine

InChI

InChI=1S/C12H15N3/c1-2-15-9-8-14-12(15)6-5-11-4-3-7-13-10-11/h3-7,10H,2,8-9H2,1H3/b6-5+

InChI Key

BUXIWFCSVUWGMN-AATRIKPKSA-N

Isomeric SMILES

CCN1CCN=C1/C=C/C2=CN=CC=C2

Canonical SMILES

CCN1CCN=C1C=CC2=CN=CC=C2

Origin of Product

United States

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